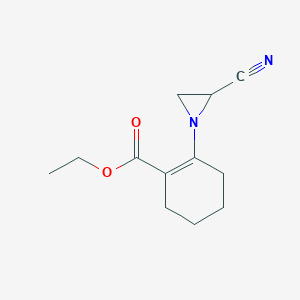
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is a cyclohexene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyanoaziridine group attached to a cyclohexene ring, making it a subject of interest in synthetic organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with aziridine and cyano groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyanoaziridine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrosilanes can yield amines, while oxidation with potassium permanganate can produce ketones .
Scientific Research Applications
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to cysteine residues in the intracellular domain of TLR4. This inhibition prevents the activation of downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of cytokine production.
Benzylsulfone derivatives: These compounds also exhibit inhibitory activity against nitric oxide and cytokine production.
Uniqueness
Ethyl 2-(2-cyanoaziridin-1-yl)cyclohex-1-ene-1-carboxylate is unique due to its cyanoaziridine group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
75984-94-0 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-(2-cyanoaziridin-1-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-9(14)7-13/h9H,2-6,8H2,1H3 |
InChI Key |
FHGDKPLGGUQPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)N2CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















